7-Hydroxy Prochlorperazine-d8

Bioanalysis Pharmacokinetics LC-MS/MS

Choose 7-Hydroxy Prochlorperazine-d8 as your internal standard for LC-MS/MS quantitation of the major prochlorperazine metabolite. Unlike a parent-drug IS (e.g., Prochlorperazine-d8), this deuterated metabolite guarantees co-elution and identical ionization efficiency, fully compensating for matrix-induced ion suppression. Achieve regulatory-compliant precision with LLOQ 10 ng/L and inter-assay CV ≤9.0%. Essential for clinical pharmacology, CYP450 pharmacogenomics, and forensic toxicology. Request a quote.

Molecular Formula C20H24ClN3OS
Molecular Weight 398.0 g/mol
Cat. No. B12414605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy Prochlorperazine-d8
Molecular FormulaC20H24ClN3OS
Molecular Weight398.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl
InChIInChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3/i9D2,10D2,11D2,12D2
InChIKeyBRUHMTGXYBUCRP-PMCMNDOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy Prochlorperazine-d8 – Deuterated Internal Standard for Precise Quantitation of a Key Antipsychotic Metabolite


7-Hydroxy Prochlorperazine-d8 (CAS 1246819-57-7) is a stable, isotopically labeled derivative of 7‑Hydroxy Prochlorperazine, a major circulating metabolite of the dopamine D₂ receptor antagonist Prochlorperazine [1]. The compound features eight deuterium atoms substituting hydrogens on the piperazine ring, yielding a molecular formula of C₂₀H₁₆D₈ClN₃OS and a molecular weight of 397.99 g/mol . This deuteration results in a consistent and predictable mass shift that enables accurate differentiation from the endogenous, unlabeled metabolite during LC‑MS/MS analysis .

Why Generic Deuterated Standards Cannot Simply Replace 7-Hydroxy Prochlorperazine-d8 in Metabolic Studies


Using a structurally distinct deuterated internal standard, such as Prochlorperazine‑d8 (intended for the parent drug), for the quantitation of the hydroxylated metabolite introduces substantial analytical error due to differential chromatographic retention, divergent ionization efficiency, and distinct extraction recovery profiles [1]. Similarly, employing a non‑isotopically labeled analog or a different stable‑isotope‑labeled metabolite fails to compensate for matrix‑induced ion suppression effects that are inherent to the specific analyte [2]. The selection of 7‑Hydroxy Prochlorperazine‑d8 is essential to ensure that the internal standard co‑elutes with and exhibits near‑identical physicochemical behavior to 7‑Hydroxy Prochlorperazine, thereby enabling reliable, method‑compliant quantification [3].

Quantitative Differentiation of 7-Hydroxy Prochlorperazine-d8 Against Closest Analogs and Alternatives


Molecular Mass and Isotopic Purity Ensure Baseline Resolution from Endogenous Analyte

7-Hydroxy Prochlorperazine-d8 possesses a molecular weight of 397.99 g/mol due to the incorporation of eight deuterium atoms, resulting in a mass shift of +8.05 Da relative to unlabeled 7-Hydroxy Prochlorperazine (MW = 389.94 g/mol) . This substantial mass differential ensures complete baseline chromatographic separation and eliminates cross‑talk interference in multiple reaction monitoring (MRM) transitions, a critical advantage over deuterated analogs with fewer labels (e.g., d3‑ or d4‑variants) that risk isotopic overlap .

Bioanalysis Pharmacokinetics LC-MS/MS

Method-Specific Lower Limit of Quantitation (LLOQ) Enabled by Optimized Internal Standard

In a validated LC‑MS/MS method for simultaneous quantitation of prochlorperazine and three metabolites in human plasma, the lower limit of quantification (LLOQ) for 7‑hydroxyprochlorperazine was established at 10 ng/L (0.01 µg/L) using 7‑Hydroxy Prochlorperazine‑d8 as the internal standard [1]. This LLOQ is 5‑fold lower than that of the sulfoxide metabolite (50 ng/L) measured in the same run, demonstrating that the deuterated internal standard provides sufficient sensitivity to accurately quantify the hydroxylated metabolite at sub‑therapeutic concentrations [1].

Method Validation Clinical Bioanalysis Sensitivity

Intra- and Inter-Assay Precision and Accuracy Meeting Bioanalytical Guidelines

Using 7‑Hydroxy Prochlorperazine‑d8 as the internal standard, the intra‑assay precision for 7‑hydroxyprochlorperazine was ≤7.0% CV with accuracy ranging 99‑104%, while inter‑assay precision was ≤9.0% CV with accuracy 99‑105% across the validated concentration range [1]. These metrics fully comply with FDA and EMA bioanalytical method validation guidelines (precision ≤15% CV, accuracy 85‑115%) and compare favorably to methods using non‑isotopically labeled internal standards where matrix effects often degrade precision [1].

Method Validation Regulatory Compliance Reproducibility

Superior Chromatographic Co‑Elution vs. Non‑Deuterated or Parent‑Drug Internal Standards

7‑Hydroxy Prochlorperazine‑d8 co‑elutes precisely with 7‑hydroxyprochlorperazine under the isocratic LC conditions described by Tashiro et al. (3 µm ODS column, 10 min runtime) [1]. In contrast, substitution with Prochlorperazine‑d8 (intended for the parent drug) would result in a retention time mismatch of approximately 1‑2 minutes due to the additional polar hydroxyl group, leading to differential matrix‑induced ion suppression and inaccurate quantitation [2].

LC‑MS/MS Method Robustness Ion Suppression

Enables Quantitation of Metabolite with High Inter‑Patient Variability

In a clinical study of 37 cancer patients receiving oral prochlorperazine, plasma concentrations of 7‑hydroxyprochlorperazine exhibited substantial inter‑individual variability with a relative standard deviation (RSD) of 78.2% [1]. Accurate quantitation across this wide dynamic range requires an internal standard that precisely tracks the analyte through sample preparation and ionization — a role uniquely fulfilled by the deuterated 7‑Hydroxy Prochlorperazine‑d8 [1].

Clinical Pharmacology Pharmacogenomics Therapeutic Drug Monitoring

Optimal Research and Industrial Applications for 7-Hydroxy Prochlorperazine-d8


Bioanalytical Method Development for Pharmacokinetic Studies

7‑Hydroxy Prochlorperazine‑d8 is the internal standard of choice for developing and validating LC‑MS/MS methods to quantify 7‑hydroxyprochlorperazine in human plasma. The method validated by Tashiro et al. achieved an LLOQ of 10 ng/L with intra‑ and inter‑assay precision ≤7.0% and ≤9.0%, respectively, fully complying with regulatory guidelines [1].

Clinical Pharmacology Studies Investigating Prochlorperazine Metabolism

Given the extensive first‑pass metabolism of prochlorperazine and the identification of 7‑hydroxyprochlorperazine as a major circulating metabolite in buccal and oral administration studies [2], this deuterated internal standard is essential for accurate quantitation in clinical pharmacology investigations aimed at characterizing inter‑patient variability [1].

Therapeutic Drug Monitoring and Pharmacogenomic Correlation

The substantial inter‑patient variability in 7‑hydroxyprochlorperazine plasma concentrations (RSD = 78.2%) suggests a potential role for CYP450 genotype in metabolite formation [1]. Use of 7‑Hydroxy Prochlorperazine‑d8 enables reliable quantitation in studies correlating metabolite exposure with genetic polymorphisms and clinical antiemetic response.

Forensic Toxicology and Post‑Mortem Specimen Analysis

The deuterated internal standard provides robust compensation for matrix effects encountered in post‑mortem blood and urine specimens, enabling accurate identification and quantitation of prochlorperazine metabolites in forensic investigations where sample quality may be compromised [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxy Prochlorperazine-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.